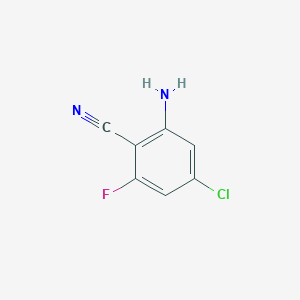
N-cyclobutyl-2-(methylsulfanyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclobutyl-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C11H15NS and a molecular weight of 193.31 g/mol This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring
Métodos De Preparación
The synthesis of N-cyclobutyl-2-(methylsulfanyl)aniline typically involves the reaction of cyclobutylamine with 2-chloromethylthiobenzene under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
N-cyclobutyl-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-cyclobutyl-2-(methylsulfanyl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-cyclobutyl-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-cyclobutyl-2-(methylsulfanyl)aniline can be compared with other similar compounds, such as:
N-cyclobutyl-2-(methylthio)aniline: Similar structure but with a different substituent on the benzene ring.
N-cyclobutyl-2-(ethylsulfanyl)aniline: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
N-cyclobutyl-2-(methylsulfinyl)aniline: Similar structure but with a sulfinyl group instead of a sulfanyl group.
Propiedades
Fórmula molecular |
C11H15NS |
|---|---|
Peso molecular |
193.31 g/mol |
Nombre IUPAC |
N-cyclobutyl-2-methylsulfanylaniline |
InChI |
InChI=1S/C11H15NS/c1-13-11-8-3-2-7-10(11)12-9-5-4-6-9/h2-3,7-9,12H,4-6H2,1H3 |
Clave InChI |
ORKQNDKZUYFEPB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1NC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13190918.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13190934.png)

![2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane](/img/structure/B13190953.png)

![5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13190959.png)
![tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate](/img/structure/B13190966.png)




![7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13191004.png)


